molecular formula C17H17N3O3S B11625306 (2Z)-2-(4-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11625306
M. Wt: 343.4 g/mol
InChI Key: VKKCXDGRGSFCTP-UVTDQMKNSA-N
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Description

“(2Z)-2-(4-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolo-triazine derivatives. Its chemical structure consists of a thiazole ring fused with a triazine ring, and it contains a butoxybenzylidene substituent. The (2Z) notation indicates the geometry of the double bond in the butoxybenzylidene group.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the butoxybenzylidene moiety can yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at the thiazole nitrogen or the triazine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products::
  • The specific products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol, while substitution can lead to diverse derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research into its pharmacological properties and potential drug development.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds:

: Example reference. : Another example reference. : Yet another reference.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

(2Z)-2-[(4-butoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C17H17N3O3S/c1-3-4-9-23-13-7-5-12(6-8-13)10-14-16(22)20-17(24-14)18-15(21)11(2)19-20/h5-8,10H,3-4,9H2,1-2H3/b14-10-

InChI Key

VKKCXDGRGSFCTP-UVTDQMKNSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

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